(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride
Description
Properties
Molecular Formula |
C6H13ClN2O3 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(2-aminopropanoylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H |
InChI Key |
YKZTXOMGFUVZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N.Cl |
Origin of Product |
United States |
Biological Activity
(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride, often referred to as a derivative of amino acid compounds, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies and data tables.
This compound is characterized by its unique structural features that contribute to its biological functions. Its molecular formula is C5H10ClN3O2, and it possesses both amino and carboxylic acid functional groups, which are critical for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to (R)-2-[(S)-2-Aminopropanamido]propanoic Acid. For instance, derivatives have shown significant activity against multi-drug resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported range from 1 to 8 µg/mL for various strains, indicating strong antimicrobial potential .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic | MRSA | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 | |
| Gram-negative pathogens | 8 - 64 |
The mechanism by which (R)-2-[(S)-2-Aminopropanamido]propanoic Acid exerts its effects is believed to involve inhibition of key enzymatic pathways in bacteria and cancer cells. For example, it has been shown to inhibit HSET (KIFC1), a protein involved in cell division, with an IC50 value of approximately 2.7 µM in vitro . This suggests that the compound may interfere with microtubule dynamics, leading to disruptions in cellular processes.
Cancer Research
In a recent study examining the effects of similar compounds on cancer cells, it was found that treatment led to an increase in cellular multipolarity, a characteristic associated with abnormal cell division. The estimated half-life of the compound in plasma was around 215 minutes, indicating reasonable stability for therapeutic use . This study underscores the potential application of (R)-2-[(S)-2-Aminopropanamido]propanoic Acid in cancer therapeutics.
Inflammatory Response
Another area of research has focused on the compound's role in modulating inflammatory responses. It was observed that certain derivatives could inhibit the production of pro-inflammatory cytokines without significantly affecting prostaglandin synthesis, which is crucial for maintaining normal physiological functions during inflammation . This selective inhibition could make it a candidate for treating inflammatory diseases while minimizing side effects.
Chemical Reactions Analysis
Mixed Anhydride Method
-
Reagents : Chloroformates (e.g., isobutyl chloroformate) and tertiary amines (e.g., N-methylmorpholine) form reactive intermediates for coupling .
-
Conditions : Reactions occur at 0–5°C in inert solvents like ethyl acetate or dichloromethane to minimize racemization .
-
Yield : Typically >80% with high enantiomeric purity when using Boc-protected intermediates .
Dynamic Kinetic Resolution (DKR)
-
Application : Stereochemical control during synthesis is achieved using chiral ligands (e.g., Ni(II) complexes) .
-
Example : DKR of racemic amino acids with (S)-configured ligands produces diastereomerically enriched products (84% de) .
Table 1: Synthesis Conditions
| Method | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Mixed Anhydride | Isobutyl chloroformate, NMM | Ethyl acetate | 0–5°C | 83 |
| DKR | Ni(II)Cl₂, (S)-ligand | Methanol | 50°C | 88.8 |
Stability and Hydrolysis
The hydrochloride salt enhances solubility but introduces sensitivity to pH and temperature:
Acidic/Basic Hydrolysis
-
Amide Bond Cleavage : Prolonged exposure to 6 M HCl at 100°C hydrolyzes the amide bond within 4 hours, yielding free amino acids .
-
pH-Dependent Stability : Stable at pH 4–6, but degrades rapidly in alkaline conditions (pH >9) .
Thermal Stability
Table 2: Hydrolysis Kinetics
| Condition | Time (h) | Degradation (%) | Products |
|---|---|---|---|
| 6 M HCl, 100°C | 4 | >95 | (R)- and (S)-2-aminopropanoic acid |
| 1 M NaOH, 25°C | 24 | 70 | Sodium salts, NH₃ |
Functional Group Reactivity
The compound’s amino and carboxyl groups participate in further derivatization:
Amino Group Reactions
-
Acylation : Reacts with Boc₂O in DMF/NaHCO₃ to form Boc-protected derivatives .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol, yielding imines .
Carboxyl Group Reactions
-
Esterification : Methanol/H₂SO₄ converts the acid to methyl esters .
-
Peptide Coupling : Activates via EDC/HOBt for conjugation with other amino acids .
Key Research Findings
Comparison with Similar Compounds
Structural Analogs: Stereochemical and Functional Group Variations
(a) Methyl Ester Derivative: (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride
- Key Differences : Replaces the carboxylic acid group with a methyl ester (COOCH₃ vs. COOH).
- Impact :
| Property | Target Compound | Methyl Ester Analog (CAS 105328-90-3) |
|---|---|---|
| Molecular Formula | C₆H₁₂ClN₃O₃ (estimated) | C₇H₁₅ClN₂O₃ |
| Functional Groups | Carboxylic acid, amide, HCl | Methyl ester, amide, HCl |
| Stereochemistry | R (α-carbon), S (amide) | R (both centers) |
| CAS Number | Not explicitly provided | 105328-90-3 |
(b) Enantiomeric Variants: D/L-Alaninamide Hydrochloride
- Key Differences : Enantiomers (e.g., D - vs. L -alaninamide hydrochloride) differ in spatial arrangement.
- Impact :
Functional Group Analogs: Amide vs. Ester vs. Carboxylic Acid
(a) Impurity Analogs in Pharmaceuticals
Compounds like N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]propanamide Hydrochloride (CAS 57898-71-2) share:
- Hydrochloride salt for stability.
- Amide bonds but include bulkier aromatic substituents.
- Impact :
(b) Ranitidine-Related Compounds
Ranitidine diamine hemifumarate and nitroacetamide derivatives highlight:
- Role of hydrochloride salts in enhancing drug stability and solubility.
- Structural complexity with thioether and furan moieties, contrasting with the simpler dipeptide backbone of the target compound .
(b) Stability and Reactivity
- Hydrochloride Salts: Improve stability but may react with strong oxidizers or incompatible materials (e.g., NOx, CO2) .
Preparation Methods
Resin Selection and Initial Functionalization
Solid-phase synthesis begins with anchoring an Fmoc-protected amino acid to a resin, typically Wang or Rink amide resin, via ester or amide linkages. The choice of resin depends on the desired C-terminal functional group. For instance, Wang resin is preferred for carboxylic acid termini, while Rink amide resin yields primary amides. Activation of the resin-bound amino acid is achieved using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) at 25°C.
Sequential Coupling and Deprotection
The dipeptide sequence is assembled through iterative coupling and deprotection steps:
- Fmoc Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the α-amino group for subsequent reactions.
- Amino Acid Coupling : (S)-2-Aminopropanoic acid (alanine) is coupled using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF. HATU enhances coupling efficiency (>95%) compared to traditional EDC/HOBt systems.
- Chiral Control : The (R)-configuration at the second carbon is introduced using Boc-(R)-alanine, with reaction completion monitored via Kaiser test.
Cleavage and Hydrochloride Salt Formation
Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA)/H2O (95:5) to cleave the product and remove Boc groups. The free base is converted to the hydrochloride salt by dissolving in HCl-saturated ethyl acetate, yielding (R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride with >98% purity after lyophilization.
Solution-Phase Synthesis Strategies
Carbodiimide-Mediated Amide Bond Formation
In solution-phase synthesis, (S)-2-Aminopropanoic acid is reacted with Boc-(R)-alanine using EDC and HOBt in dichloromethane (DCM) at 0–5°C. This method achieves 85–90% yield but requires rigorous exclusion of moisture to prevent side reactions.
Table 1: Optimization of Coupling Agents in Solution-Phase Synthesis
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0–5 | 85 | 92 |
| HATU/DIPEA | DMF | 25 | 93 | 96 |
| DCC/HOSu | THF | -10 | 78 | 88 |
Hydrolysis of Methyl Esters
A scalable route involves methyl (R)-2-[(S)-2-Aminopropanamido]propanoate hydrolysis. Treatment with 10% NaOH at 20°C for 3 hours achieves 92.3% conversion, followed by acidification to pH 2–3 with HCl. Ethyl acetate extraction and solvent evaporation yield the crude product, which is recrystallized from ethanol/water (1:3).
Enzymatic Resolution for Enantiomeric Enrichment
Substrate Design and Enzyme Selection
Racemic mixtures of 2-[(2-Aminopropanamido)]propanoic acid are resolved using immobilized penicillin acylase. The enzyme selectively deacylates the (S)-enantiomer, leaving the (R)-isomer intact. Reaction conditions (pH 7.5, 37°C) are critical for maintaining enzymatic activity.
Kinetic Resolution Parameters
Table 2: Enzymatic Resolution Efficiency
| Enzyme Source | Substrate Concentration (mM) | Time (h) | ee (%) | Yield (%) |
|---|---|---|---|---|
| E. coli acylase | 50 | 12 | 99 | 45 |
| B. subtilis protease | 50 | 18 | 95 | 38 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters:
Crystallization and Polymorph Control
The hydrochloride salt is crystallized from a mixture of isopropanol and HCl gas. Cooling crystallization at 4°C produces needle-shaped crystals (Form I), while antisolvent addition with diethyl ether yields a stable polymorph (Form II) with improved solubility.
Analytical and Purification Techniques
HPLC Analysis for Enantiomeric Excess
Chiralpak AD-H columns (4.6 × 250 mm) with hexane/isopropanol (80:20) mobile phase resolve enantiomers (Retention times: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min).
Ion-Exchange Chromatography
Dowex 50WX8 resin (H+ form) removes residual metal ions and by-products. Elution with 0.5 M NH4OH yields product with <0.1% impurities.
Comparative Evaluation of Synthesis Routes
Table 3: Cost and Efficiency Analysis
| Method | Cost ($/kg) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Solid-Phase Synthesis | 12,000 | 95 | 99 | Moderate |
| Solution-Phase | 8,500 | 89 | 97 | High |
| Enzymatic Resolution | 9,200 | 82 | 99 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
